Product packaging for Ethyl ((1H-imidazol-2-yl)methyl)carbamate(Cat. No.:CAS No. 518036-06-1)

Ethyl ((1H-imidazol-2-yl)methyl)carbamate

Cat. No.: B3352938
CAS No.: 518036-06-1
M. Wt: 169.18 g/mol
InChI Key: AJRAHKDVHAIFMS-UHFFFAOYSA-N
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Description

Ethyl ((1H-imidazol-2-yl)methyl)carbamate (CAS 518036-06-1) is a synthetic organic compound with a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol . This molecule features a carbamate group (-NH-C(=O)-OCH2CH3) linked to a 1H-imidazol-2-ylmethyl moiety, creating a hybrid structure of significant interest in medicinal chemistry research. The imidazole ring is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and coordinate with metal ions, mimicking the properties of naturally occurring purine nucleotides . This makes derivatives containing this structure valuable intermediates for developing novel bioactive molecules. Researchers investigate such carbamate-imidazole hybrids as potential precursors or key building blocks in the synthesis of compounds for various biochemical applications. The structural motif is common in the exploration of enzyme inhibitors, particularly those targeting metalloproteases, where the imidazole nitrogen can act as a zinc-binding group . Furthermore, fused ring systems like benzimidazoles, which are structurally related, are extensively studied for their anticancer properties, acting through mechanisms such as topoisomerase inhibition and DNA intercalation . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B3352938 Ethyl ((1H-imidazol-2-yl)methyl)carbamate CAS No. 518036-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(1H-imidazol-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)10-5-6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRAHKDVHAIFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475704
Record name Ethyl [(1H-imidazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518036-06-1
Record name Ethyl [(1H-imidazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Functional Derivatization of Ethyl 1h Imidazol 2 Yl Methyl Carbamate

Reactivity Profiles of the Carbamate (B1207046) Functional Group

The carbamate group (R-N(H)-C(=O)OR') is a hybrid of an amide and an ester, and its chemical behavior reflects this dual nature. nih.gov It is a common structural motif in pharmaceuticals and is often used as a protecting group for amines in organic synthesis due to its characteristic stability and reactivity. nih.govmasterorganicchemistry.com

The relative stability of the carbamate linkage is a key feature, largely attributable to resonance delocalization. nih.gov The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a planar and rigid system with a significant rotational barrier around the C-N bond. nih.govutdallas.edu This delocalization spreads the electron density over the nitrogen, carbon, and oxygen atoms, which increases the stability of the functional group compared to a simple ester. utdallas.eduucsb.edu This resonance stabilization means that carbamates are generally stable compounds. nih.gov

Three resonance structures contribute to the stability of the carbamate group, highlighting the delocalization of the nitrogen lone pair and the π-electrons of the carbonyl group. nih.gov This electronic arrangement makes the nitrogen atom relatively non-nucleophilic. masterorganicchemistry.com

Despite its general stability, the carbamate group can undergo reactions at both the carbonyl carbon and the ester oxygen, characteristic of carboxylic acid derivatives. libretexts.org

Nucleophilic Acyl Substitution: The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles. This can lead to a tetrahedral intermediate which may then collapse, expelling the ethoxy group (-OEt) as a leaving group. libretexts.org The reactivity of the carbamate in these substitution reactions is generally lower than that of acid chlorides or anhydrides but can be facilitated under appropriate conditions. Carbamoylimidazolium salts, for instance, are effective carbamoylating agents for a variety of nucleophiles including amines, thiols, and alcohols. organic-chemistry.org

Hydrolysis: Carbamates are generally stable against hydrolysis under neutral conditions. nih.gov However, under acidic or basic conditions, or with enzymatic catalysis, they can be hydrolyzed. Acid-catalyzed hydrolysis often involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. acs.orgnih.gov In some cases, carbamate esters can be cleaved to release the parent amine, alcohol, and carbon dioxide.

Reactions of the Ester Group: The ethyl portion of the carbamate can, in principle, be targeted. Transesterification is a potential reaction, although less common than reactions at the carbonyl center.

Table 1: Reactivity of the Carbamate Functional Group

Reaction Type Reactive Site Description
Nucleophilic Acyl Substitution Carbonyl Carbon Attack by various nucleophiles (e.g., amines, alcohols, thiols) can lead to the substitution of the ethoxy group. libretexts.orgorganic-chemistry.org
Hydrolysis Carbonyl Carbon Cleavage of the carbamate bond, typically under acidic, basic, or enzymatic conditions, to yield the amine, alcohol, and CO2. nih.govacs.org
Reduction Carbonyl Carbon The carbonyl group can be reduced, though this often requires strong reducing agents like lithium aluminum hydride.
N-Deprotonation/Alkylation Nitrogen The N-H proton can be removed by a strong base, allowing for subsequent alkylation on the nitrogen atom.

Reactivity and Substitution Patterns of the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle that is electron-rich, making it highly reactive towards electrophiles. numberanalytics.comnih.gov Its reactivity is influenced by the presence of two nitrogen atoms, which also provide sites for functionalization. numberanalytics.com

The imidazole ring readily undergoes electrophilic aromatic substitution. globalresearchonline.net

Electrophilic Aromatic Substitution: Due to the electron-rich nature of the ring, electrophilic attack is favored. pearson.com Substitution typically occurs at the C4 or C5 positions, which are electronically equivalent due to tautomerism. nih.govuobabylon.edu.iq Attack at these positions proceeds through a more stable cationic intermediate compared to attack at the C2 position. uobabylon.edu.iq Common electrophilic substitution reactions include nitration (using nitric acid in sulfuric acid) and halogenation. uobabylon.edu.iq The specific conditions, such as pH, can influence the outcome of the reaction, as protonation of the ring deactivates it towards electrophilic attack. numberanalytics.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net However, the C2 position is the most acidic C-H bond in the ring, and deprotonation at this site can facilitate reactions with electrophiles or enable its participation in metal-catalyzed cross-coupling reactions. nih.gov

The two nitrogen atoms in the imidazole ring have different properties and reactivities. The N1 nitrogen is considered "pyrrole-like" while the N3 nitrogen is "pyridine-like". globalresearchonline.netchemicalbook.com

N-Alkylation and N-Acylation: The imino hydrogen on the N1 nitrogen can be replaced by various groups. uobabylon.edu.iq Deprotonation with a base followed by reaction with an alkyl halide is a common method for N-alkylation. chemicalbook.com This reaction is often not regioselective in asymmetrically substituted imidazoles without a directing or protecting group, due to the rapid tautomeric equilibrium between the 4- and 5-substituted forms. nih.govresearchgate.net

Protonation and Salt Formation: The N3 nitrogen has a lone pair of electrons that is not part of the aromatic sextet, making it basic (pKaH of about 7). numberanalytics.comnih.gov It is readily protonated by acids to form stable imidazolium (B1220033) salts. nih.gov This basicity is a key feature in the catalytic activity of histidine residues in enzymes. nih.govresearchgate.net

Table 2: Reactivity of the Imidazole Ring

Reaction Type Reactive Site Description
Electrophilic Substitution C4 / C5 Favored reaction pathway due to the electron-rich nature of the ring. Includes nitration, sulfonation, and halogenation. nih.govuobabylon.edu.iq
Deprotonation / Metalation C2 The most acidic proton on the ring can be removed, allowing for subsequent reaction with electrophiles or for cross-coupling. nih.gov
N-Alkylation / N-Acylation N1 The N-H can be substituted with alkyl or acyl groups, typically after deprotonation with a base. uobabylon.edu.iqchemicalbook.com
N-Protonation / Salt Formation N3 The basic "pyridine-like" nitrogen is readily protonated to form imidazolium salts. numberanalytics.comnih.gov

Synthesis of Structural Analogs and Homologs of Ethyl ((1H-imidazol-2-yl)methyl)carbamate

The synthesis of structural analogs of this compound can be achieved by modifying the core structure through various synthetic strategies. This can involve building the imidazole ring with pre-installed substituents or functionalizing the pre-formed heterocycle.

De Novo Ring Synthesis: Classical methods like the Radziszewski synthesis (reacting a dicarbonyl compound, an aldehyde, and ammonia) or the Debus synthesis (using glyoxal, formaldehyde, and ammonia) can be employed to construct the imidazole ring with desired substitution patterns. numberanalytics.com For example, a key intermediate for the drug Olmesartan, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is synthesized via condensation of butyramidinium with diethyl-2-amino-3-oxosuccinate. jocpr.com

Functionalization of the Carbamate: Analogs can be prepared by varying the alcohol component used during carbamate formation. Instead of ethanol, other alcohols or phenols can be used to react with an appropriate isocyanate or chloroformate precursor derived from 2-(aminomethyl)imidazole. wikipedia.orgwikipedia.org For example, reacting 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol with methyl isocyanate yields an analog with a different carbamate and substitution pattern on the imidazole ring. nih.gov

Post-Synthesis Modification: Direct functionalization of the imidazole ring of this compound or a protected precursor offers another route to analogs. This includes C-H arylation, which allows for the introduction of aryl groups at specific positions on the imidazole ring, or N-alkylation to modify the nitrogen centers. nih.govacs.org The synthesis of phosphonate-substituted benzimidazoles has been achieved by reacting 2-chloro-1H-benzo[d]imidazole with Wittig-Horner reagents, demonstrating a strategy for introducing phosphorus-containing groups. ekb.eg

Table 3: Examples of Synthetic Routes to Imidazole Analogs

Analog Type Synthetic Strategy Example
Substituted Imidazole Carboxylates De novo ring construction via condensation. Synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate from butyramidinium and a succinate (B1194679) derivative. jocpr.com
N-Alkyl Nitroimidazole Carbamates Carbamate formation on a functionalized alcohol. Reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol with methyl isocyanate. nih.gov
Phosphorylated Imidazoles Electrophilic introduction of phosphorus groups. Phosphorylation of N-substituted imidazoles using P(V) acid chlorides to create imidazol-2-ylphosphinic acids. researchgate.net
Benzimidazole (B57391) Phosphonates Nucleophilic substitution on a halo-benzimidazole. Reaction of 2-chloro-1H-benzo[d]imidazole with Wittig-Horner reagents. ekb.eg

Despite a comprehensive search for scientific literature, patents, and chemical databases, detailed information regarding the specific chemical transformations and functional derivatization of this compound is not publicly available. Consequently, the generation of a thorough and scientifically accurate article focusing on its application as a versatile synthetic intermediate and building block, as per the requested outline, cannot be fulfilled at this time.

The search did not yield any specific research findings, reaction protocols, or derivative syntheses where this compound serves as the starting material. While general information on the synthesis of various imidazole and carbamate compounds exists, literature that specifically details the reactivity and synthetic utility of the title compound is absent from the accessible resources. Therefore, the creation of data tables and a detailed discussion on its role as a synthetic building block is not possible without the foundational research data.

Advanced Spectroscopic and Structural Elucidation Techniques for Imidazole Carbamate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of Ethyl ((1H-imidazol-2-yl)methyl)carbamate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts (δ), multiplicities, and coupling constants (J) provide unambiguous evidence for the connectivity of atoms within the molecule.

In ¹H NMR spectroscopy, the protons on the imidazole (B134444) ring are expected to appear as singlets or doublets in the aromatic region. For similar 2-aminoimidazole structures, these protons typically resonate at specific chemical shifts. chemicalbook.com The two equivalent protons on the C4 and C5 positions of the imidazole ring are expected to produce a singlet. The proton attached to the nitrogen of the imidazole ring (N-H) often appears as a broad singlet at a significantly downfield chemical shift, sometimes as high as δ 13.00 ppm, due to hydrogen bonding and exchange phenomena. researchgate.net

The methylene (B1212753) bridge protons (-CH₂-) connecting the imidazole ring to the carbamate (B1207046) nitrogen would likely appear as a doublet, coupled to the adjacent N-H proton of the carbamate group. The carbamate N-H proton itself would be observed as a triplet due to coupling with the methylene protons. For the ethyl group of the carbamate, a characteristic quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃) are anticipated, arising from mutual coupling. researchgate.net

In ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom. The carbons of the imidazole ring (C2, C4, C5) would resonate in the aromatic region, typically between δ 115 and 145 ppm. The carbonyl carbon (C=O) of the carbamate group is characteristically found further downfield, often above δ 150 ppm. The methylene bridge carbon, the ethyl group's methylene carbon, and the terminal methyl carbon would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole C2 - ~145
Imidazole C4/C5 ~7.0-7.2 (s, 2H) ~120-128
Imidazole N1-H ~12.0-13.0 (br s, 1H) -
Methylene (-CH₂-N) ~4.4-4.6 (d, 2H) ~40-45
Carbamate N-H ~5.5-6.5 (t, 1H) -
Carbamate C=O - ~155-158
Ethyl (-O-CH₂-) ~4.0-4.2 (q, 2H) ~60-62

Note: Predicted values are based on data from analogous structures. researchgate.netresearchgate.net s=singlet, d=doublet, t=triplet, q=quartet, br s=broad singlet.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by detecting the vibrational modes of its chemical bonds.

The IR spectrum is expected to show several characteristic absorption bands. A strong, sharp peak around 1700-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. chemrevlett.com The N-H stretching vibrations of the carbamate and imidazole moieties are expected to appear as broad bands in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching from the imidazole ring typically occurs just above 3000 cm⁻¹. bpasjournals.com

Other important vibrations include the C-N stretching modes, which are expected in the 1200-1400 cm⁻¹ range, and the C-O stretching of the ester group, appearing around 1000-1200 cm⁻¹. The aliphatic C-H stretching of the methylene and ethyl groups will be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like the C=C and C-C bonds of the imidazole ring often produce stronger signals than in IR. In studies of ethyl carbamate, characteristic bands assigned to rocking and deformation modes of the NH₂ and CH₃ groups have been identified, such as a strong band at 857 cm⁻¹ (ρ(NH₂) + ρ(CH₃) rocking) and another at 1607 cm⁻¹ (β(NH₂) in-plane deformation). nih.gov Similar modes would be expected for the title compound.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Imidazole & Carbamate N-H Stretching 3200 - 3400 IR
Imidazole C-H Stretching 3000 - 3100 IR, Raman
Ethyl/Methylene C-H Stretching 2850 - 3000 IR, Raman
Carbamate C=O Stretching 1700 - 1720 IR, Raman
Imidazole C=N / C=C Stretching 1450 - 1610 IR, Raman
Carbamate N-H In-plane bending ~1600 Raman
Carbamate/Imidazole C-N Stretching 1200 - 1400 IR

Note: Wavenumbers are approximate and based on data from related imidazole and carbamate compounds. chemrevlett.combpasjournals.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula is C₇H₁₁N₃O₂, corresponding to a monoisotopic mass of 169.0851 g/mol .

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be readily detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 170.1. The molecular ion peak, [M]⁺, at m/z 169.1 may also be observed.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation pathways. Key fragmentation processes for carbamates often involve cleavages adjacent to the carbonyl group and the heteroatoms. Expected fragmentation patterns include:

Loss of ethylene: A neutral loss of C₂H₄ (28 Da) from the ethyl group via a McLafferty-type rearrangement, leading to a fragment at m/z 142.1.

Loss of ethoxy radical: Cleavage of the O-C₂H₅ bond, resulting in a loss of 45 Da and a fragment at m/z 125.1.

Decarboxylation: Loss of CO₂ (44 Da) to yield a fragment at m/z 126.1.

Cleavage at the methylene bridge: The most significant fragmentation is often the cleavage of the C-N bond between the methylene group and the carbamate nitrogen. This would produce the stable imidazol-2-ylmethyl cation at m/z 95.1.

Imidazole ring fragmentation: Further fragmentation of the imidazole-containing ions can lead to smaller characteristic ions at m/z 68, 41, and 28, corresponding to the imidazole ring core and its fragments. mdpi.com

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Ion Description
170.1 [M+H]⁺ Protonated molecule
169.1 [M]⁺ Molecular ion
125.1 [M-OC₂H₅]⁺ Loss of ethoxy group
95.1 [C₄H₅N₂CH₂]⁺ Imidazol-2-ylmethyl cation

X-ray Crystallography for Three-Dimensional Structural Characterization

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid state, offering precise data on bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not available, analysis of closely related imidazole-carbamate and thiazole-carbamate structures allows for a detailed prediction of its key structural features. nih.goviucr.orgmdpi.com

The molecule is expected to have a largely planar imidazole ring and a planar carbamate group (-O-C(=O)-N-). There will be a specific dihedral angle between the plane of the imidazole ring and the plane of the carbamate moiety. In a related structure, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate, the dihedral angle between the imidazole ring and the methylcarbamate group is 48.47°. nih.govnih.gov A similar non-coplanar arrangement is expected for the title compound.

Table 4: Expected/Typical Bond Lengths and Angles Based on Analogous Crystal Structures

Parameter Bond/Angle Expected Value
Bond Length C=O (carbamate) ~1.22 Å
Bond Length C-O (carbamate ester) ~1.34 Å
Bond Length C-N (carbamate) ~1.36 Å
Bond Length N-C (imidazole ring) ~1.33 - 1.38 Å
Bond Length C=C (imidazole ring) ~1.35 Å
Bond Angle O=C-N (carbamate) ~125°
Bond Angle O=C-O (carbamate) ~125°
Bond Angle C-N-C (imidazole ring) ~108°

Note: Values are derived from published crystal structures of related imidazole and thiazole carbamates. nih.goviucr.org

Theoretical and Computational Investigations of Ethyl 1h Imidazol 2 Yl Methyl Carbamate

Quantum Chemical Studies on Molecular Geometry and Electronic Structure (e.g., DFT, Hartree-Fock methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Ethyl ((1H-imidazol-2-yl)methyl)carbamate, these methods would elucidate bond lengths, bond angles, and dihedral angles, providing a clear picture of its preferred spatial conformation.

Studies on related benzimidazole (B57391) and carbamate (B1207046) derivatives have routinely utilized DFT methods, such as B3LYP, often paired with basis sets like 6-311++G(d,p) or 6-31G+(d), to achieve a high degree of accuracy in geometric and electronic structure predictions. nih.govresearchgate.netresearchgate.netniscpr.res.in For instance, in a study on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, DFT calculations at the B3LYP/6-31G(d,p) level were employed to optimize the molecular structure and analyze its electronic properties. niscpr.res.in Similar methodologies applied to this compound would likely reveal a planar imidazole (B134444) ring, a common feature in such heterocyclic systems. nih.gov The carbamate group, due to resonance, also exhibits a degree of planarity. acs.org

The electronic structure analysis would involve the computation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap, as observed in many stable imidazole derivatives, suggests high stability. researchgate.net In a theoretical study of an imidazole phenothiazine (B1677639) hybrid, DFT analysis was used to determine the energies of these orbitals, providing insight into the molecule's electronic behavior and reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed across the carbamate moiety.

Table 1: Representative Predicted Electronic Properties of an Analogous Imidazole Derivative

ParameterValueMethod/Basis SetReference
HOMO Energy-6.25 eVB3LYP/6-311G(d,p) researchgate.net
LUMO Energy-1.89 eVB3LYP/6-311G(d,p) researchgate.net
HOMO-LUMO Gap4.36 eVB3LYP/6-311G(d,p) researchgate.net
Dipole Moment3.45 DebyeB3LYP/6-311G(d,p) researchgate.net

This table presents data for a structurally related imidazole-phenothiazine hybrid compound to illustrate typical values obtained from DFT calculations.

Analysis of Conformational Preferences and Intramolecular Interactions

The flexibility of this compound arises from the rotation around the single bonds connecting the imidazole ring, the methylene (B1212753) bridge, and the ethyl carbamate group. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

The carbamate group itself can adopt different conformations, with the anti and syn arrangements (referring to the orientation of the N-H and C=O bonds) being of particular interest. Studies on simple carbamates have shown that these conformers can be close in energy, and their relative stability can be influenced by solvent effects and intramolecular hydrogen bonding. rsc.org The presence of the imidazole ring in this compound introduces further possibilities for intramolecular interactions. A key interaction would be the potential for hydrogen bonding between the N-H of the carbamate and one of the nitrogen atoms of the imidazole ring, or between the N-H of the imidazole ring and the carbonyl oxygen of the carbamate. Such interactions can significantly stabilize certain folded conformations. rsc.org

In a study on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate, the dihedral angle between the imidazole ring and the methylcarbamoyloxymethyl group was found to be 48.47(3)°. nih.gov This indicates a twisted conformation, likely influenced by a combination of steric and electronic effects. Similar computational scans of the potential energy surface for this compound would reveal its preferred torsional angles and the energetic landscape of its conformational flexibility.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

DFT calculations have been shown to provide reliable predictions of ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies for a variety of imidazole and carbamate-containing compounds. nih.govniscpr.res.inscirp.org For example, in a study of an imidazo[1,2-a]pyrimidine-Schiff base derivative, the theoretical ¹H and ¹³C NMR chemical shifts calculated using the B3LYP/6-311++G(d,p) method showed good agreement with the experimental spectra, aiding in the structural assignment. nih.gov Similarly, calculated IR spectra can help in assigning the vibrational modes of the molecule. For this compound, key predicted IR peaks would include the N-H stretching vibrations of both the imidazole and carbamate groups, the C=O stretching of the carbamate, and the characteristic C=N and C-N stretching of the imidazole ring.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Benzimidazole Derivative (cm⁻¹)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)AssignmentReference
N-H Stretch34203435Imidazole N-H niscpr.res.in
C-H Aromatic Stretch30503065Aromatic C-H niscpr.res.in
C=N Stretch16201625Imidazole C=N niscpr.res.in
C=C Aromatic Stretch15801585Aromatic C=C niscpr.res.in

This table shows a comparison for a related benzimidazole compound, illustrating the typical accuracy of DFT in predicting IR spectra.

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can be used to investigate the pathways of chemical reactions, including the formation of this compound. Such studies involve mapping the potential energy surface of the reaction, identifying intermediate structures, and calculating the activation energies of transition states.

The synthesis of carbamates can proceed through various routes. A computational study on the palladium-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate utilized DFT to elucidate the reaction pathway. mdpi.com The study confirmed that the direct reaction was not spontaneous and required a catalyst. It detailed a mechanistic pathway involving ligand dissociation, intermediate formation, and hydrogenation, providing insights into the catalyst's role in stabilizing intermediates and reducing activation barriers. mdpi.com While the specific synthesis of this compound might follow a different path, for example, the reaction of (1H-imidazol-2-yl)methanamine with ethyl chloroformate, the principles of computational modeling would be the same. Such a study would calculate the energy profile of the reaction, identifying the most likely transition states and intermediates, and thus providing a deeper understanding of the reaction kinetics and thermodynamics.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given that many imidazole and carbamate derivatives exhibit biological activity, molecular docking and molecular dynamics (MD) simulations are valuable computational tools to predict and analyze their interactions with biological targets, such as enzymes or receptors. nih.govresearchgate.net

Molecular docking would be used to predict the preferred binding orientation of this compound within the active site of a target protein. This method scores different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. For instance, a molecular docking study of an imidazole-phenothiazine hybrid against the VEGFR-2 receptor revealed a strong binding affinity, suggesting its potential as an inhibitor. researchgate.net The imidazole and carbamate moieties of the title compound are both capable of forming hydrogen bonds, which would likely be key interactions in any potential ligand-target complex.

Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and the protein, and the persistence of key interactions. For example, MD simulations have been used to verify the stability of docked compounds in the active site of the SARS-CoV-2 main protease. chemscene.com Such simulations for this compound would provide a dynamic picture of its binding, helping to validate docking predictions and providing a more robust model of its potential biological interactions.

General Principles of Biological Evaluation for Heterocyclic Carbamates

Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry and drug discovery due to their diverse biological activities. nih.govmdpi.com The imidazole ring, a key feature of this compound, is a common scaffold in many bioactive compounds, prized for its ability to interact with various biological targets. nih.govnih.gov The carbamate group is another crucial structural motif, often incorporated into molecules to enhance the biological activity of the primary pharmacophore. nih.gov Carbamates are valued for their chemical and proteolytic stability and their ability to improve a molecule's permeability across cellular membranes. acs.org

The biological evaluation of heterocyclic carbamates typically involves a multifaceted screening process to identify a range of potential therapeutic effects. nih.gov This process includes assessing activities such as antimicrobial, enzyme inhibition, antioxidant, and anticancer properties. researchgate.netnih.gov A central component of this evaluation is the development of structure-activity relationships (SAR), which seek to understand how modifications to the chemical structure influence the compound's biological effects. nih.gov This understanding is critical for optimizing lead compounds to enhance efficacy and selectivity.

Modulation of Enzyme Activity and Protein Interactions

The combination of the imidazole ring and the carbamate group in a single molecule suggests a strong potential for modulating the activity of various enzymes and proteins. Carbamates are a well-established class of enzyme inhibitors, notably targeting cholinesterases and carbonic anhydrases. nih.govnih.gov The imidazole moiety, with its electron-rich properties, frequently participates in binding interactions with biological targets. nih.gov For instance, various imidazole-based carbamates have been specifically designed and synthesized to act as inhibitors of the enzyme aromatase. nih.gov

While specific receptor binding studies for this compound are not extensively detailed in the available literature, the broader class of imidazole-containing compounds has been thoroughly investigated for receptor interactions. For example, imidazodiazepines have been evaluated for their binding affinity at GABA-A receptors. nih.gov Similarly, imidazole carbamate structures have been used to develop probes for affinity-guided conjugation to metal-binding proteins and as synthons in the creation of urea-based inhibitors that show high binding affinity for the prostate-specific membrane antigen (PSMA). rsc.orgnih.gov These studies highlight the versatility of the imidazole-carbamate scaffold in designing molecules with high affinity and specificity for various biological receptors. nih.govnih.gov

The mechanisms by which imidazole and carbamate derivatives inhibit enzymes are diverse. Imidazole-containing antifungals famously inhibit lanosterol 14α-demethylase, an enzyme critical for the synthesis of ergosterol in fungal cell membranes. nih.govnano-ntp.com The imidazole moiety itself can act as a competitive inhibitor by binding directly within the active site of enzymes, such as GH1 β-glucosidase and carbonic anhydrase. nih.govacs.org

Carbamates are recognized for their potent inhibitory effects on several enzyme classes. nih.gov They can function as pseudo-irreversible inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (hBuChE). nih.gov Benzimidazole carbamates, a related class of compounds, exert their biological effects by binding to tubulin. acs.org The combined structural features of this compound suggest it may operate through similar mechanisms, though specific inhibitory constants for this compound are not widely reported.

Table 1: Examples of Enzyme Inhibition by Carbamate and Imidazole Derivatives This table presents data for related compounds to illustrate the potential inhibitory activities of the structural motifs found in this compound.

Compound Class Target Enzyme Inhibition Constant (K_i or IC_50) Reference
Carbamate Derivatives Acetylcholinesterase (AChE) K_i: 0.209-0.291 nM nih.gov
Carbamate Derivatives Carbonic Anhydrase I (hCA I) K_i: 4.49-5.61 nM nih.gov
Carbamate Derivatives Carbonic Anhydrase II (hCA II) K_i: 4.94-7.66 nM nih.gov
Imidazole-based Carbamates Aromatase Low micromolar IC_50 values nih.gov

Studies on Specific Biological Pathways

The imidazole nucleus is a cornerstone of many antimicrobial agents. mdpi.com Its presence in this compound suggests potential activity against various microbial pathogens. jchr.org

Antifungal Mechanisms: The primary antifungal mechanism of imidazole derivatives involves the disruption of fungal cell membrane integrity. nano-ntp.com This is achieved by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.govmdpi.com The depletion of ergosterol alters membrane fluidity and function, leading to cell death. nih.gov Additionally, some imidazole compounds can induce the production of intracellular reactive oxygen species (ROS), causing oxidative damage that contributes to their antifungal effect. nih.govresearchgate.net In pathogenic yeasts like Candida albicans, imidazoles can also inhibit the morphological transition from a yeast form to an invasive hyphal form, which is a key virulence factor. nih.gov

Antibacterial Mechanisms: Imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nano-ntp.comresearchgate.net Their mechanisms of action often involve the disruption of the bacterial cell wall and membrane, leading to increased permeability and the leakage of essential cellular components. frontiersin.orgnih.gov Other reported mechanisms include the disruption of bacterial DNA and the inhibition of protein kinases. jchr.org The lipophilicity of the imidazole compound, which can be modified by side chains like the ethyl carbamate group, often plays a significant role in its antibacterial potency. nih.gov Studies on certain imidazole-based ionic liquids have shown they can trigger bacterial death through a combination of membrane destruction and the generation of oxidative stress via ROS production. frontiersin.orgnih.gov

Table 2: Antimicrobial Activity of Representative Imidazole Derivatives This table summarizes the activity of various imidazole-containing compounds against different microbial species.

Compound/Class Organism Activity/Mechanism Reference
Imidazole Derivatives Candida albicans Inhibition of ergosterol synthesis; Inhibition of germ tube formation nih.govnih.gov
5-Aminoimidazole-4-carbohydrazonamides Candida albicans, Candida krusei Generation of Reactive Oxygen Species (ROS) nih.govresearchgate.net
Imidazole Chloride Ionic Liquids Staphylococcus aureus Cell membrane destruction; ROS production frontiersin.orgnih.gov

Antiviral Activity and Protein Interaction Inhibition (e.g., HIV-1 Vpu-Host BST-2)

The imidazole scaffold is present in numerous compounds exhibiting a broad spectrum of antiviral activities against both DNA and RNA viruses. nih.gov A significant area of modern antiviral research focuses on the development of small molecules that inhibit critical protein-protein interactions required for viral replication and pathogenesis.

One such target is the interaction between the HIV-1 accessory protein Vpu and the host restriction factor BST-2 (also known as tetherin). nih.gov BST-2 effectively "tethers" newly formed virions to the surface of an infected cell, preventing their release and spread. plos.org The HIV-1 Vpu protein counteracts this defense mechanism by binding to BST-2 and promoting its degradation, thus ensuring efficient viral release. nih.govplos.org

Researchers have designed and synthesized novel imidazole derivatives with the specific aim of inhibiting the Vpu-BST-2 interaction. nih.gov The biological evaluation of these compounds typically involves biochemical assays such as ELISA and AlphaScreen™ to quantify the inhibition of the protein-protein binding. nih.gov Compounds that show promising activity in these assays are then advanced to cell-based antiviral assays to determine their effective concentration (EC₅₀) and any associated cytotoxicity (CC₅₀). nih.gov For example, a study on novel ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetate derivatives identified several compounds that significantly inhibited the Vpu-BST-2 interaction. nih.gov

Table 3: Antiviral Activity of Imidazole Derivatives Targeting the HIV-1 Vpu-BST-2 Interaction Data from a study on related 2-(5-aryl-1H-imidazol-1-yl) derivatives, demonstrating the potential of the imidazole core in this therapeutic area.

Compound ID Assay Result Reference
17b HIV-1 Vpu-Host BST-2 AlphaScreen™ IC_50 = 11.6 ± 1.1 µM nih.gov
20g HIV-1 Vpu-Host BST-2 AlphaScreen™ IC_50 = 17.6 ± 0.9 µM nih.gov
17b Cell-based HIV-1 Antiviral Assay EC_50 = 6.3 ± 0.7 µM nih.gov

This research indicates that the imidazole scaffold, as found in this compound, serves as a promising foundation for the development of novel antiviral agents that function by disrupting key viral-host protein interactions. nih.gov

An exploration into the biological activities and underlying mechanisms of this compound and its derivatives reveals a landscape rich with potential. This article delves into the nuanced world of in vitro and non-clinical models to understand the molecule's therapeutic promise. Specifically, it examines the structure-activity relationships that govern its efficacy and the strategic bioisosteric replacements that can enhance its functionality.

Advanced Research Directions and Future Perspectives for Ethyl 1h Imidazol 2 Yl Methyl Carbamate Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of imidazole-containing compounds and carbamates is a well-established area of organic chemistry. However, the development of more efficient, selective, and sustainable synthetic routes is a perpetual goal. For Ethyl ((1H-imidazol-2-yl)methyl)carbamate, future research could focus on methodologies that improve yield, reduce reaction times, and employ greener reaction conditions.

One promising avenue is the application of flow chemistry. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and purity. Another area of exploration is the use of novel catalytic systems. For instance, enzymatic catalysis could offer high chemo- and regioselectivity under mild conditions.

Furthermore, multicomponent reactions (MCRs) present an attractive strategy for the one-pot synthesis of complex molecules like this compound from simple starting materials. The van Leusen imidazole (B134444) synthesis, for example, is a powerful tool for constructing the imidazole ring and could potentially be adapted for a more streamlined synthesis of the target compound and its derivatives. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies

Synthetic MethodPotential Advantages for this compound SynthesisKey Research Focus
Flow Chemistry Enhanced reaction control, improved safety, higher yields, scalability.Optimization of reactor design and reaction conditions.
Enzymatic Catalysis High selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of suitable enzymes.
Multicomponent Reactions Atom economy, reduced waste, simplified purification.Design of novel MCRs incorporating the imidazole and carbamate (B1207046) moieties.
Microwave-Assisted Synthesis Rapid reaction times, improved yields.Exploration of solvent and catalyst systems suitable for microwave irradiation. nih.govsigmaaldrich.com

Exploration of the Compound in Advanced Material Science Applications

The unique structural features of this compound, particularly the presence of the imidazole ring with its hydrogen bond donor and acceptor capabilities, make it a candidate for applications in material science. The nitrogen atoms in the imidazole ring can coordinate with metal ions, suggesting potential use in the formation of metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis.

The carbamate group, also capable of hydrogen bonding, can contribute to the formation of self-assembling monolayers (SAMs) on various surfaces. Such functionalized surfaces could find applications in sensors, biocompatible coatings, and electronics. The investigation into the liquid crystal properties of derivatives of this compound could also be a fruitful area of research.

Integration of High-Throughput Screening and Computational Design for New Analog Discovery

To unlock the full potential of the this compound scaffold, the synthesis and screening of a diverse library of analogs is crucial. High-throughput screening (HTS) techniques can be employed to rapidly assess the biological activity of a large number of derivatives against various targets.

In parallel, computational design and in silico screening can guide the synthesis of new analogs with improved properties. mdpi.com Molecular docking studies, for example, can predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors. jocpr.combldpharm.com Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the analogs with their biological activity, enabling the rational design of more potent and selective compounds. organic-chemistry.org

Table 2: Computational Approaches for Analog Discovery

Computational MethodApplication in this compound ResearchExpected Outcome
Molecular Docking Predicting binding modes and affinities to biological targets.Identification of promising derivatives for synthesis and biological testing.
QSAR Modeling Establishing relationships between chemical structure and biological activity.Guiding the design of new analogs with enhanced potency and selectivity.
Molecular Dynamics Simulations Studying the dynamic behavior and stability of the compound and its complexes.Understanding the mechanism of action at a molecular level.
Density Functional Theory (DFT) Investigating the electronic structure and reactivity of the molecule. mdpi.comElucidating reaction mechanisms and predicting spectroscopic properties. researchgate.net

Uncovering Novel Biological Targets and Mechanistic Insights Beyond Current Scope

While the biological activity of this compound itself is not yet reported, related imidazole-based carbamates have shown a range of biological activities, including as enzyme inhibitors. jocpr.combldpharm.com A key future direction will be to screen this compound and its analogs against a wide array of biological targets to uncover novel therapeutic applications.

For instance, many imidazole-containing compounds exhibit antifungal, antibacterial, and anticancer properties. jocpr.comnih.gov The carbamate moiety is also a well-known pharmacophore present in numerous approved drugs. Mechanistic studies will be essential to understand how these molecules exert their biological effects. This could involve identifying the specific cellular pathways and molecular targets they interact with. Techniques such as proteomics and transcriptomics can be used to identify changes in protein and gene expression in response to treatment with the compound.

Potential as a Scaffold for Complex Chemical Systems and Supramolecular Assemblies

The ability of the imidazole and carbamate groups to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound an attractive building block for the construction of complex supramolecular assemblies. nih.govnih.gov These ordered structures can exhibit novel properties and functions.

For example, self-assembly into gels, vesicles, or nanotubes could be explored for applications in drug delivery, tissue engineering, and catalysis. The imidazole moiety can also be quaternized to create ionic liquids, a class of salts with low melting points that are finding increasing use as green solvents and electrolytes. The incorporation of this scaffold into larger, more complex molecular architectures, such as dendrimers or polymers, could also lead to materials with unique and tunable properties.

Q & A

Q. What are the key synthetic routes for Ethyl ((1H-imidazol-2-yl)methyl)carbamate, and how can structural integrity be ensured during synthesis?

The synthesis typically involves two critical steps: (1) alkylation of the imidazole core with an ethyl halide (e.g., ethyl bromide) under basic conditions to introduce the ethyl-substituted imidazole intermediate, and (2) carbamate formation via reaction with a chloroformate reagent (e.g., tert-butyl chloroformate) in the presence of a base like triethylamine . To ensure structural integrity, spectroscopic techniques such as NMR (e.g., characteristic peaks for imidazole protons at δ 7.0–7.5 ppm) and IR spectroscopy (e.g., carbamate C=O stretch at ~1700 cm⁻¹) are essential for confirmation . Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is recommended to isolate high-purity product .

Q. How can researchers validate the purity of this compound during synthesis?

Analytical methods include:

  • Gas Chromatography (GC) with detection limits (LOD) as low as 1 μg/L using columns like CP Wax 52 .
  • High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for trace impurity detection.
  • Intra-day and inter-day precision testing (e.g., relative standard deviation <8.76% for ethyl carbamate analogs) to ensure reproducibility .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening should focus on:

  • Enzyme inhibition assays (e.g., EGFR kinase assays) using fluorogenic substrates to measure IC₅₀ values .
  • Antimicrobial susceptibility testing (e.g., broth microdilution) against Gram-positive/negative strains .
  • Cytotoxicity profiling (e.g., MTT assays on cancer cell lines) to assess therapeutic potential .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production in academic settings?

Key strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity during carbamate formation .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) improve coupling efficiency in multi-step syntheses .
  • Temperature control : Maintaining 80–110°C during alkylation prevents side reactions .
  • Automated purification systems : Flash chromatography with gradient elution reduces manual handling errors .

Q. What structural features of this compound influence its biological activity, and how can structure-activity relationships (SAR) be explored?

  • Halogen substituents : Bromine at the imidazole 4-position enhances halogen bonding with biological targets, improving binding affinity compared to chloro/fluoro analogs .
  • Carbamate flexibility : The ethyl group balances lipophilicity and solubility, critical for membrane permeability .
  • SAR methodologies :
    • Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR .
    • Isosteric replacement : Substituting the ethyl group with morpholine (as in Ethyl N-(4-morpholinomethyl)carbamate) improves solubility and target engagement .

Q. How can researchers resolve contradictions in biological data, such as inconsistent cytotoxicity results?

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm specificity .
  • Metabolic stability testing : Assess compound degradation in serum using LC-MS to rule out false-negative results .
  • Synergistic effect analysis : Evaluate combinatorial effects with known inhibitors to identify confounding factors .

Q. What challenges arise in crystallographic characterization of this compound, and how are they addressed?

  • Crystal growth : Slow evaporation from ethanol/water mixtures (1:1) yields diffraction-quality crystals .
  • Data refinement : SHELXL software is recommended for small-molecule refinement, particularly for resolving twinning or high-resolution ambiguities .
  • ORTEP visualization : Use ORTEP-3 for Windows to generate publication-ready thermal ellipsoid plots .

Methodological Considerations

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

  • ADMET profiling :
    • Aqueous solubility : Shake-flask method at pH 7.4 .
    • Plasma protein binding : Equilibrium dialysis with human serum albumin .
    • CYP450 inhibition : Fluorometric assays using recombinant enzymes .

Q. What advanced spectroscopic techniques are critical for characterizing reaction intermediates?

  • 2D NMR (HSQC, HMBC) : Resolves connectivity in complex intermediates (e.g., imidazole-proton correlations) .
  • X-ray crystallography : Provides absolute configuration for chiral centers, critical for SAR studies .

Q. How can computational tools enhance the study of this compound?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.